molecular formula C12H21ClN2O B1424046 N,N-Diallyl-2-piperidinecarboxamide hydrochloride CAS No. 1236260-73-3

N,N-Diallyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424046
CAS No.: 1236260-73-3
M. Wt: 244.76 g/mol
InChI Key: FAUAOMWGRFNQSG-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-piperidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C12H21ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of allyl chloride with piperidine . The reaction conditions typically require anhydrous conditions and a suitable solvent such as dichloromethane.

Industrial Production Methods: : On an industrial scale, the production of N,N-Diallyl-2-piperidinecarboxamide hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: : N,N-Diallyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : For oxidation reactions, reagents such as chromium(VI) oxide or peroxides may be used. Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, N,N-Diallyl-2-piperidinecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology: : In biological research, the compound is utilized to study the effects of piperidine derivatives on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: : The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and analgesic properties .

Industry: : In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism by which N,N-Diallyl-2-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N,N-Diallyl-2-piperidinecarboxamide hydrochloride include piperidine derivatives , allylamine derivatives , and carboxamide derivatives .

Uniqueness: : this compound is unique due to its specific structural features, such as the presence of the allyl groups and the carboxamide moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h3-4,11,13H,1-2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUAOMWGRFNQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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